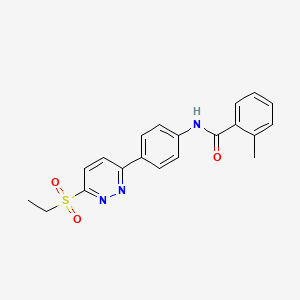

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methylbenzamide

Description

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methylbenzamide (CAS: 1005294-56-3) is a pyridazine derivative featuring an ethylsulfonyl group on the pyridazine ring, a para-substituted phenyl linker, and a 2-methylbenzamide moiety. Its molecular formula is C₂₀H₁₉N₃O₃S (MW: 381.45 g/mol) . Pyridazine derivatives are recognized for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Properties

IUPAC Name |

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S/c1-3-27(25,26)19-13-12-18(22-23-19)15-8-10-16(11-9-15)21-20(24)17-7-5-4-6-14(17)2/h4-13H,3H2,1-2H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCAPLMILHKZLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methylbenzamide, also known as N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-methylbenzamide, is a derivative of pyridazine. Pyridazine derivatives have been shown to be ‘privileged structures’ in medicinal chemistry and have been utilized against a range of biological targets. .

Mode of Action

Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities

Biochemical Pathways

Pyridazine derivatives have been shown to affect a wide range of physiological effects

Biological Activity

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methylbenzamide is a complex organic compound belonging to the class of pyridazine derivatives. This article explores its biological activity, including its mechanism of action, pharmacological properties, and potential applications in medicine and industry.

Chemical Structure and Properties

The compound features a pyridazine ring, a phenyl group, and a 2-methylbenzamide moiety. The presence of the ethylsulfonyl group enhances its solubility and biological activity. Its molecular formula is , and it has a molecular weight of 364.44 g/mol.

Target of Action : Pyridazine derivatives, including this compound, are known to interact with various biological targets, leading to diverse pharmacological effects.

Mode of Action : The compound exhibits multiple biological activities such as:

- Antimicrobial : Effective against various bacterial strains.

- Anticancer : Inhibits cell proliferation in cancer cell lines.

- Anti-inflammatory : Reduces inflammation markers in vitro.

Pharmacological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against Gram-positive and Gram-negative bacteria. |

| Anticancer | Inhibits proliferation in several cancer cell lines (e.g., HCC827, NCI-H358). |

| Anti-inflammatory | Reduces cytokine production in inflammatory assays. |

Case Studies and Research Findings

-

Antimicrobial Activity :

A study demonstrated that the compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL . -

Anticancer Activity :

In vitro assays revealed that this compound inhibited the growth of lung cancer cells (HCC827) with an IC50 value of 6.26 ± 0.33 µM . This suggests potential for development as an anticancer therapeutic. -

Anti-inflammatory Effects :

The compound was tested in a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, showing a significant reduction in pro-inflammatory cytokines (TNF-alpha, IL-6) .

Synthetic Routes and Production Methods

The synthesis of this compound typically involves several steps:

-

Preparation of the Pyridazine Ring :

This is achieved through the reaction of hydrazine derivatives with suitable carbonyl compounds. -

Sulfonation Reaction :

The ethylsulfonyl group is introduced via sulfonation techniques. -

Coupling Reaction :

The final step involves coupling the prepared pyridazine with the phenyl and methylbenzamide components under controlled conditions to yield the target compound.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among analogs include:

- Pyridazine ring substituents : Ethylsulfonyl vs. methylsulfonyl, sulfanyl, or diethylsulfamoyl groups.

- Benzamide modifications : Methyl, halogen (e.g., iodine, fluorine), or nitro substituents.

- Positional isomerism : Para- vs. meta-substituted phenyl linkers.

Key Findings from Comparative Studies

- Ethylsulfonyl vs. Methylsulfonyl : Ethylsulfonyl groups improve solubility and binding kinetics compared to methylsulfonyl analogs, which may exhibit higher metabolic stability .

- Substituent Effects on Bioactivity :

- Positional Isomerism : Para-substituted phenyl derivatives (as in the target compound) often show superior anticancer activity compared to meta-substituted analogs, likely due to optimized steric interactions .

Table 2: Activity Profile of Select Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.